2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide
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Overview
Description
2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide is an organic compound that features a chloro-substituted propanamide group linked to a furan ring through a formamidoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide typically involves the following steps:
Formation of the Furan-3-yl Formamide Intermediate: This step involves the reaction of furan-3-carboxylic acid with formamide under dehydrating conditions to form the furan-3-yl formamide intermediate.
Alkylation: The intermediate is then reacted with 2-chloroethylamine under basic conditions to form the 2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}amine.
Acylation: Finally, the amine is acylated with propanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly employed.
Major Products
Substitution: Products include various substituted amides or thioamides.
Oxidation: Products include furan-3-carboxylic acid derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the amide group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 1-chloro-3-(furan-2-ylmethylamino)propan-2-one
- furan-2-ylmethyl-(3-isopropoxy-propyl)-amine
Uniqueness
2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide is unique due to its specific structural features, such as the chloro-substituted propanamide group and the formamidoethyl linkage to the furan ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2-chloropropanoylamino)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-7(11)9(14)12-3-4-13-10(15)8-2-5-16-6-8/h2,5-7H,3-4H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIKBZDHPIZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C1=COC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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